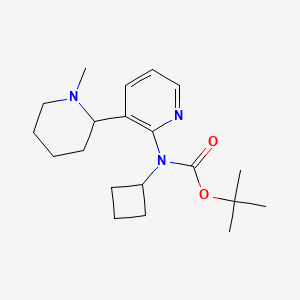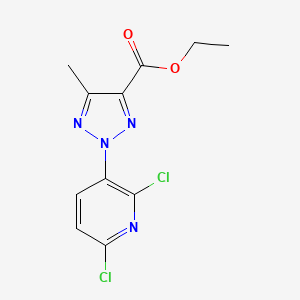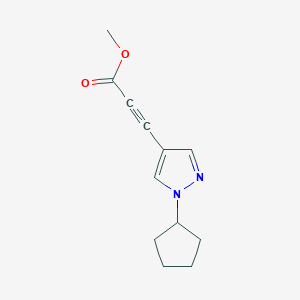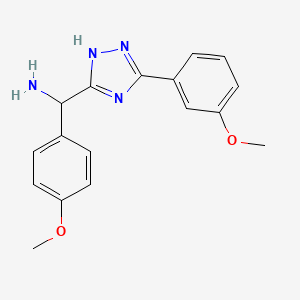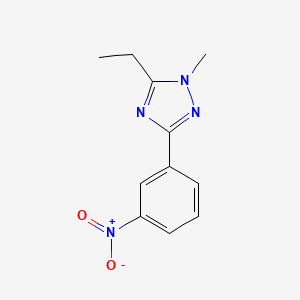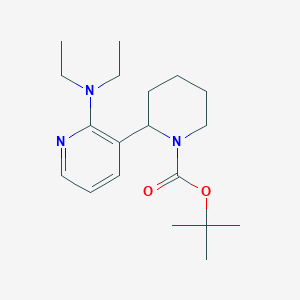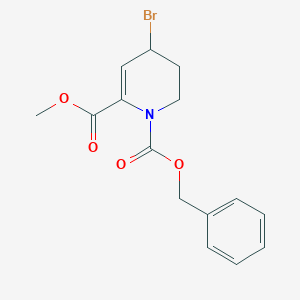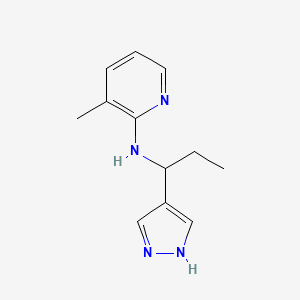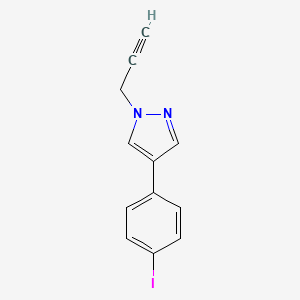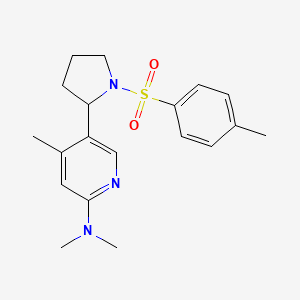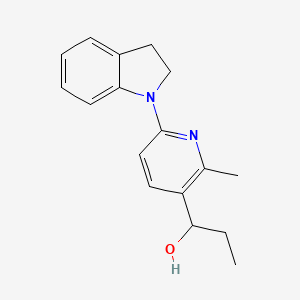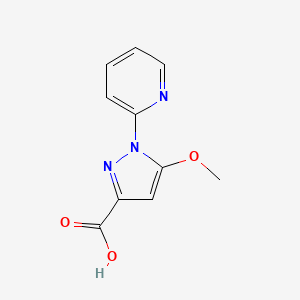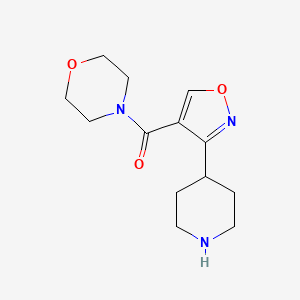
Morpholino(3-(piperidin-4-yl)isoxazol-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Morpholino(3-(piperidin-4-yl)isoxazol-4-yl)methanone is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Morpholino(3-(piperidin-4-yl)isoxazol-4-yl)methanone typically involves the reaction of piperidin-4-yl derivatives with isoxazole intermediates. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
化学反应分析
Types of Reactions
Morpholino(3-(piperidin-4-yl)isoxazol-4-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
科学研究应用
Chemistry
In chemistry, Morpholino(3-(piperidin-4-yl)isoxazol-4-yl)methanone is used as an intermediate in the synthesis of more complex molecules.
Biology
In biology, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development .
Industry
In industry, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers and other advanced materials .
作用机制
The exact mechanism of action of Morpholino(3-(piperidin-4-yl)isoxazol-4-yl)methanone is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed biological activities .
相似化合物的比较
Similar Compounds
Morpholine: A heterocyclic amine with a similar structure but lacking the isoxazole ring.
Piperidine: A six-membered ring containing one nitrogen atom, similar to the piperidin-4-yl group in the compound.
Uniqueness
Morpholino(3-(piperidin-4-yl)isoxazol-4-yl)methanone is unique due to the combination of the morpholine, piperidine, and isoxazole moieties in a single molecule. This unique structure allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound for scientific research and industrial applications .
属性
分子式 |
C13H19N3O3 |
|---|---|
分子量 |
265.31 g/mol |
IUPAC 名称 |
morpholin-4-yl-(3-piperidin-4-yl-1,2-oxazol-4-yl)methanone |
InChI |
InChI=1S/C13H19N3O3/c17-13(16-5-7-18-8-6-16)11-9-19-15-12(11)10-1-3-14-4-2-10/h9-10,14H,1-8H2 |
InChI 键 |
YHFOCAPQZOGXTC-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1C2=NOC=C2C(=O)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


